molecular formula C12H10ClNO2S B2885131 3-chloro-N-phenylbenzenesulfonamide CAS No. 16936-90-6

3-chloro-N-phenylbenzenesulfonamide

Cat. No. B2885131
CAS RN: 16936-90-6
M. Wt: 267.73
InChI Key: HUJCMLQLDYZJPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-phenylbenzenesulfonamide is a chemical compound that belongs to the family of sulfonamides. It is also known as 3-chloro-N-phenylbenzene-1-sulfonamide or chlorothiazide. This compound has attracted the attention of scientists due to its potential applications in various fields, such as medicinal chemistry, biochemistry, and material science.

Scientific Research Applications

Mechanism of Action

Target of Action

3-Chloro-N-Phenylbenzenesulfonamide, also known as CHEMBL3956621, is a sulfonamide derivative . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biochemical processes, including fluid balance and folate synthesis, respectively .

Mode of Action

Sulfonamides, including 3-Chloro-N-Phenylbenzenesulfonamide, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . They inhibit the enzyme dihydropteroate synthetase, thereby preventing the synthesis of folic acid, which is essential for the further production of DNA in bacteria . This results in the inhibition of bacterial growth and replication .

Biochemical Pathways

The primary biochemical pathway affected by 3-Chloro-N-Phenylbenzenesulfonamide is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, this compound prevents the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid . The downstream effect of this inhibition is a decrease in bacterial DNA synthesis, leading to the inhibition of bacterial growth and replication .

Pharmacokinetics

Sulfonamides in general are known to have good oral bioavailability and are distributed widely in the body . They are primarily excreted unchanged in the urine

Result of Action

The primary result of the action of 3-Chloro-N-Phenylbenzenesulfonamide is the inhibition of bacterial growth and replication . By inhibiting the synthesis of folic acid, this compound prevents the production of bacterial DNA, leading to bacteriostatic effects .

Action Environment

The action, efficacy, and stability of 3-Chloro-N-Phenylbenzenesulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other drugs or substances can affect the metabolism and excretion of the compound

properties

IUPAC Name

3-chloro-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c13-10-5-4-8-12(9-10)17(15,16)14-11-6-2-1-3-7-11/h1-9,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJCMLQLDYZJPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-phenylbenzenesulfonamide

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